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An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Chloro-[1][2]

[3]triazolo[4,3-b]pyridazine

Introduction: The Versatile Heterocyclic Core
In the landscape of modern synthetic chemistry, particularly within drug discovery and

agrochemical development, the strategic selection of molecular scaffolds is paramount.

Heterocyclic compounds form the bedrock of many biologically active molecules, and among

these, the[1][2][3]triazolo[4,3-b]pyridazine core has emerged as a "privileged scaffold." This

bicyclic aromatic system is a potent pharmacophore, integral to the development of targeted

therapeutics.[4][5] This guide focuses on a key derivative and versatile building block: 3-Chloro-

[1][2][3]triazolo[4,3-b]pyridazine (CAS No. 33050-36-1).

This document serves as a comprehensive technical resource for researchers, medicinal

chemists, and process development scientists. It moves beyond a simple recitation of facts to

provide a deeper understanding of the causality behind the compound's properties and its

synthetic utility. We will explore its physicochemical characteristics, detailed synthesis

protocols, core reactivity, and its proven applications, grounding all claims in verifiable data and

established scientific literature.

Section 1: Core Physicochemical Properties
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The physical properties of a synthetic intermediate dictate its handling, storage, and application

in subsequent reactions. 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is typically supplied as a

white to off-white solid, a form that lends itself well to standard laboratory weighing and

dissolution procedures.[6]

Data Summary Table
For ease of reference, the fundamental physicochemical properties are summarized below.

These values are critical for reaction planning, solvent selection, and analytical method

development.

Property Value Source(s)

CAS Number 33050-36-1 [1][2]

Molecular Formula C₅H₃ClN₄ [2][3]

Molecular Weight 154.56 g/mol [2][3]

Appearance White powder / Whitish gum [6]

Density 1.7 ± 0.1 g/cm³ (Predicted) [7]

LogP 1.19 (Predicted) [7]

Index of Refraction 1.792 (Predicted) [7]

Solubility and Storage
Solubility: While detailed quantitative solubility data is not widely published, empirical

evidence from synthetic procedures indicates solubility in polar aprotic solvents like ethyl

acetate and methanol mixtures. Its moderate predicted LogP suggests a balance of

hydrophilicity and lipophilicity, a desirable trait in many drug development contexts.

Stability and Storage: As a chlorinated heterocycle, long-term stability is best maintained

under controlled conditions. The recommended storage protocol is under an inert

atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[2] This precaution

mitigates potential degradation from atmospheric moisture and minimizes the risk of slow

decomposition, ensuring the compound's purity and reactivity are preserved for downstream

applications.
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Section 2: Synthesis and Spectroscopic Elucidation
The reliable synthesis of this building block is crucial for its application. Several routes have

been reported; however, a common and effective laboratory-scale method involves the

chlorination of the corresponding triazolopyridazinol.

Experimental Protocol: Synthesis from[1][2]
[3]triazolo[4,3-b]pyridazin-3-ol
This protocol is based on established chlorination procedures for heterocyclic alcohols, utilizing

a potent chlorinating agent like phosphorus trichloride (POCl₃) or phosphorus oxychloride.[6]

The causality for this choice lies in the agent's efficacy in converting hydroxyl groups on

electron-deficient rings to chlorides.

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, suspend[1][2][3]triazolo[4,3-b]pyridazin-3-ol (1.0 eq) in phosphorus trichloride (used

as both reagent and solvent, approx. 10-15 volumes).

Heating: Stir the mixture at reflux for approximately 3 to 4 hours. The reaction progress can

be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS), observing the disappearance of the starting material.

Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour

it into a beaker containing a chilled aqueous solution of sodium hydroxide (e.g., 4N NaOH).

This step is highly exothermic and must be performed in a well-ventilated fume hood with

appropriate personal protective equipment (PPE). The goal is to neutralize the excess

phosphorus trichloride and adjust the pH.

Extraction: The resulting aqueous mixture is then thoroughly extracted with an organic

solvent. A common choice is a 90:10 mixture of ethyl acetate/methanol to ensure the polarity

is sufficient to extract the product.[6]

pH Adjustment & Re-extraction: The aqueous phase should be checked and, if still acidic,

brought to a basic pH (e.g., pH 11) with concentrated NaOH. This ensures the deprotonation
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of any remaining product, maximizing its partitioning into the organic phase during a second

extraction.[6]

Drying and Concentration: Combine all organic phases and dry them over a suitable drying

agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the

drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: The crude product, often an off-white gum or solid, can be further purified.

Recrystallization from a suitable solvent like ethyl acetate or purification via column

chromatography on silica gel will yield the final 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine as a

white powder.[6]

Synthesis Workflow Diagram

[1,2,4]triazolo[4,3-b]pyridazin-3-ol

Reflux (3.5 h)

Phosphorus Trichloride (POCl₃)

Quench (aq. NaOH)

Extract (EtOAc/MeOH)

Dry & Concentrate

3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
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Caption: Workflow for the synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Spectroscopic Characterization
Structural confirmation is a non-negotiable step in synthesis. While detailed, assigned NMR

spectra for this specific isomer are not prevalent in peer-reviewed literature, its identity is

unequivocally confirmed by mass spectrometry.

Mass Spectrometry: The mass spectrum provides definitive evidence of successful

synthesis. Electron spray ionization (ESI) typically shows a protonated molecular ion [M+H]⁺

at m/z 155.[6] The characteristic isotopic pattern of a single chlorine atom (a ratio of

approximately 3:1 for the M and M+2 peaks) would also be observable, confirming the

presence of the chloro-substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primary literature spectra are

elusive, we can predict the expected signals based on the structure and data from close

analogs like 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

¹H NMR: The molecule possesses three aromatic protons. We would expect three distinct

signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the pyridazine ring

would likely appear as doublets due to coupling with their ortho neighbors, while the

proton on the triazole ring would be a singlet.

¹³C NMR: Five signals corresponding to the five carbon atoms in the bicyclic system are

expected. The carbon atom bonded to the chlorine (C3) would be significantly influenced

by the electronegative halogen. The other carbons would appear in the typical aromatic

region for such aza-heterocycles.

Section 3: Chemical Reactivity and Derivatization
Potential
The synthetic value of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine lies in its reactivity, which is

dominated by the chloro-substituent at the 3-position. This position is activated towards

nucleophilic aromatic substitution (SₙAr), making it an excellent electrophilic partner for a wide

array of nucleophiles.
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The causality for this reactivity stems from the electron-withdrawing nature of the fused triazole

and pyridazine rings, which stabilizes the intermediate Meisenheimer complex formed during

the SₙAr reaction. This makes the displacement of the chloride ion energetically favorable.

Core Reactivity: Nucleophilic Aromatic Substitution
(SₙAr)
The primary utility of this compound is to serve as an anchor point for introducing diverse

functional groups. This is the cornerstone of library synthesis in drug discovery programs.

Common nucleophiles include:

Amines (R-NH₂): Reaction with primary or secondary amines is a foundational method for

creating libraries of substituted aminotriazolopyridazines. These derivatives are extensively

explored as kinase inhibitors.[4][8]

Alcohols/Phenols (R-OH): Formation of ether linkages by reacting with alcohols or phenols

(often as their corresponding alkoxides/phenoxides) introduces new pharmacophoric

elements.

Thiols (R-SH): Thioether derivatives are readily prepared via reaction with thiols, providing

another avenue for structural diversification.

Organometallic Reagents: Cross-coupling reactions, such as Suzuki or Stille couplings, can

be employed to form new carbon-carbon bonds, attaching aryl, heteroaryl, or alkyl groups at

the 3-position.

Reactivity and Derivatization Diagram
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Caption: Key reactivity pathways for derivatizing the triazolopyridazine core.

Section 4: Applications in Research and
Development
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is not merely a synthetic curiosity; it is a well-

validated core in multiple areas of applied chemical research.

Oncology Drug Discovery: Derivatives of this scaffold have shown potent inhibitory activity

against key cancer-related targets. For instance, novel substituted triazolo[4,3-b]pyridazines

have been designed and synthesized as dual inhibitors of c-Met and Pim-1 kinases, which

are implicated in tumor cell proliferation, survival, and metastasis.[4][5]

Infectious Disease Research: The scaffold is a critical component in the development of

novel anti-parasitic agents. Leads for treating cryptosporidiosis, a severe diarrheal disease,

have been identified based on this core structure.[9] Furthermore, related triazolopyrazine

structures have been investigated for antimalarial activity.[10]

Agrochemicals: The inherent biological activity of the pyridazine ring system extends to

agriculture. Derivatives are actively investigated for use as herbicides, fungicides, and plant

growth regulators, leveraging the scaffold's ability to interact with biological targets in pests

and plants.[11]
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Materials Science: While less explored, the rigid, planar, and electron-deficient nature of this

heterocyclic system makes it a candidate for incorporation into advanced materials, such as

polymers requiring high thermal stability and specific electronic properties.[12]

Section 5: Safety and Handling
As with all laboratory chemicals, proper handling of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is

essential.

Hazard Identification: It is classified with the hazard code "Xi," indicating it is an irritant.[7]

Direct contact with eyes, skin, and mucous membranes should be avoided. Inhalation of the

powder should be prevented.

Recommended PPE: Standard laboratory PPE, including safety glasses, a lab coat, and

chemical-resistant gloves, should be worn at all times.

Handling: All manipulations should be performed within a chemical fume hood to minimize

inhalation exposure.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, adhering

to the 2-8°C recommendation.[2]

By understanding and respecting these properties, researchers can safely and effectively

harness the synthetic potential of this valuable heterocyclic building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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